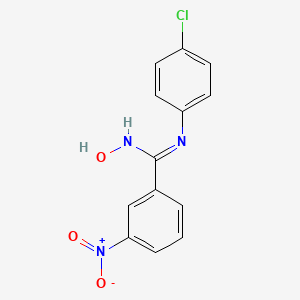

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The nitro group might be introduced via a nitration reaction, and the imidamide group might be formed through a reaction with a suitable amine. The hydroxy group could potentially be introduced via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the nitro group, the imidamide group, and the hydroxy group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution reactions. The imidamide group might be susceptible to hydrolysis, and the hydroxy group could potentially be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. The presence of the polar nitro, hydroxy, and imidamide groups might increase the compound’s water solubility compared to simple hydrocarbons. The compound might exhibit strong absorption in the UV/Vis region due to the conjugated system of the benzene ring .Scientific Research Applications

Environmental Presence and Impact of Chlorophenols

- Chlorophenols (CP), including compounds structurally related to "N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide", have been identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and may be generated through several pathways including oxidative conversion, hydrolysis, de novo synthesis from a carbonaceous matrix, and others. Studies suggest a significant correlation between CP concentrations and dioxin formations, highlighting the environmental impact of CP in MSWI and their air pollution control devices (Peng et al., 2016).

Removal and Degradation Techniques

- Advanced oxidation processes (AOPs) have been utilized for the degradation of organic pollutants, including those related to chlorophenols and nitrosamines. These processes lead to the generation of different by-products and have implications for environmental safety. A comprehensive study on acetaminophen degradation by AOPs has provided insights into by-products and their biotoxicity, indicating the complexity of degradation processes and the need for effective removal strategies (Qutob et al., 2022).

Nitrosamines in Water and Wastewater

- N-Nitrosodimethylamine (NDMA) and its precursors have been extensively reviewed in the context of water and wastewater. NDMA is a significant concern due to its high genotoxicity and cytotoxicity compared to other disinfection by-products. The review emphasizes the importance of understanding NDMA formation mechanisms and exploring effective removal strategies to mitigate its presence in water systems (Sgroi et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-10-4-6-11(7-5-10)15-13(16-18)9-2-1-3-12(8-9)17(19)20/h1-8,18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBQTWOIHZNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2584250.png)